molecular formula C7H5N3O3 B3224886 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1241828-07-8

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B3224886
CAS No.: 1241828-07-8
M. Wt: 179.13 g/mol
InChI Key: DXENZHFWUUZBCG-UHFFFAOYSA-N
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Description

3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS 1241828-07-8) is a high-value chemical scaffold designed for advanced pharmaceutical research and development. This compound features the privileged [1,2,4]triazolo[4,3-a]pyridine structure, a core motif recognized for its broad-spectrum biological activities and presence in several therapeutic agents . It serves as a versatile synthetic intermediate for constructing novel molecules targeting a range of diseases. The triazolopyridine core is a key building block in famous synthetic pharmacophores and is investigated for its antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties . As a carboxylic acid derivative, this compound is particularly useful for further derivatization, enabling medicinal chemists to create amide, ester, and other analogs for structure-activity relationship (SAR) studies and lead optimization. Its primary research value lies in its application as a precursor in the design and synthesis of new drug candidates, making it an essential tool for researchers in hit-to-lead and lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXENZHFWUUZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241828-07-8
Record name 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with carboxylic acid derivatives in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at position 6 participates in nucleophilic acyl substitution under mild conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
EsterificationSOCl₂ → ROH (e.g., methanol)Methyl 3-oxo-triazolo-pyridine-6-carboxylate78–85
Amide FormationCDI/DCC coupling with amines6-Carboxamide derivatives65–72
Acid Chloride SynthesisThionyl chloride (reflux, 4 h)6-Carbonyl chloride intermediate90

Decarboxylation occurs at elevated temperatures (>200°C), yielding 3-oxo- triazolo[4,3-a]pyridine .

Condensation Reactions

The triazole ring facilitates cyclocondensation with β-dicarbonyl compounds:

Example Reaction with Ethyl Acetoacetate
Conditions: Acetic acid (6 eq.), Pd(OAc)₂ (10 mol%), ethanol, reflux (48 h)
Product: Pyrazolo[1,5-a]pyridine derivatives
Yield: 74% (with competitive triazolo byproduct formation)

Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC reactions enable C–H functionalization:

SubstrateCatalyst SystemProduct ClassYield (%)References
β-KetoestersPd(OAc)₂, O₂ (1 atm)Pyrazolo[1,5-a]pyridines94
1,3-CyclohexanedioneNaOH (20 mol%), H₂OTetrahydropyrido[1,2-b]indazoles83–90

Oxygen atmosphere significantly enhances yields compared to air or inert conditions .

4.1. Triazole Ring Functionalization

  • Halogenation : NBS in CCl₄ selectively brominates the triazole ring at position 5 (yield: 68%) .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole ring to form N-oxide derivatives (yield: 55%) .

4.2. Pyridine Ring Reactions

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 (yield: 60%) .

  • Reduction : H₂/Pd-C reduces the pyridine ring to a piperidine analog (yield: 73%) .

Metal-Complexation Behavior

The compound acts as a bidentate ligand via its carboxylic oxygen and triazole nitrogen:

Metal SaltReaction ConditionsComplex StructureApplication
Cu(II)Methanol, 25°C, 2 hOctahedral geometryAntimicrobial activity enhancement
Fe(III)Aqueous NaOH, refluxTetranuclear clustersCatalytic oxidation studies

Comparative Reactivity Analysis

Key differences from structurally related compounds:

CompoundReactivity ProfileUnique Feature of 3-Oxo-Triazolo-Pyridine
7-Iodo-triazolo[4,3-a]pyridin-3-oneLimited cross-coupling abilityEnhanced electrophilicity at C6 due to COOH
5-Phenyl-triazolo[4,3-a]pyrimidineLower stability under acidic conditionsSuperior oxidative CDC performance

Synthetic Challenges and Optimization

  • Byproduct Formation : Competing triazolo[1,5-a]pyridine derivatives arise in CDC reactions when using >8 eq. acetic acid .

  • Catalyst Selection : Pd(OAc)₂ outperforms Cu(OAc)₂ in minimizing dimerization side reactions (yield improvement: 22%) .

  • Solvent Effects : Ethanol provides optimal solubility, while DMF accelerates decomposition above 80°C .

Scientific Research Applications

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

3-Phenyl Derivatives

  • NMR data (¹H and ¹³C) confirm aromatic proton environments distinct from the oxo derivative .

3-Methyl Derivatives

  • 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
    • CAS : 1031619-88-1
    • Key Differences : The methyl group at position 3 reduces electrophilicity compared to the oxo group, likely altering metabolic stability and interaction with enzymatic targets .

Halogenated Derivatives

  • 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
    • Molecular Formula : C₇H₄BrN₃O₂
    • Molecular Weight : 242.03
    • Key Differences : Bromine introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins. Predicted pKa (1.04) suggests stronger acidity than the parent compound .

Ester and Fluorinated Derivatives

Methyl Ester Analog

  • Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
    • Molecular Formula : C₈H₇N₃O₃
    • SMILES : COC(=O)C₁=CN₂C(=NNC₂=O)C=C₁
    • Key Differences : Esterification of the carboxylic acid group improves lipophilicity, facilitating cellular uptake. This derivative is a precursor for prodrug strategies .

Fluorinated Analogs

  • The hydrochloride salt improves aqueous solubility .

Core Heterocycle Modifications

Pyrimidine-Based Analogs

  • 3-methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
    • Molecular Formula : C₇H₈N₄O₄
    • Molecular Weight : 212.17
    • Key Differences : Replacement of pyridine with pyrimidine introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. The hydrate form stabilizes the crystal lattice .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Source
Target Compound C₇H₅N₃O₃ 179.13 3-oxo, 6-carboxylic acid High polarity, NMR-confirmed
3-phenyl Derivative (3b) C₁₄H₁₁N₃O₂ 276.0750 3-phenyl Enhanced hydrophobicity
3-bromo Derivative C₇H₄BrN₃O₂ 242.03 3-bromo High density (2.09 g/cm³)
Methyl Ester Analog C₈H₇N₃O₃ 193.16 6-methyl ester Improved lipophilicity
Difluoromethyl Hydrochloride C₈H₉F₂N₃O₂·HCl 265.63 3-difluoromethyl Enhanced solubility
Pyrimidine Analog (Hydrate) C₇H₈N₄O₄ 212.17 Pyrimidine core Hydrate stabilization

Research Implications

  • Bioactivity : The 3-oxo group in the target compound may act as a hydrogen-bond acceptor, critical for kinase inhibition . Fluorinated analogs (e.g., difluoromethyl) show promise in overcoming metabolic liabilities .
  • Synthetic Utility : Methyl esters serve as intermediates for further functionalization, while bromo derivatives enable cross-coupling reactions .

Biological Activity

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (commonly referred to as triazolopyridine) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antioxidant, anticancer properties, and more.

Structural Overview

The molecular formula of this compound is C7H9N3O3C_7H_9N_3O_3 with a molecular weight of 183.17 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that triazolopyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. A comparative analysis of minimum inhibitory concentrations (MICs) highlights the potential of these compounds:

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
Triazolopyridine Derivative3216
Ampicillin168

These results suggest that modifications in the triazole and pyridine structures can enhance antibacterial efficacy.

Antioxidant Activity

The antioxidant properties of triazolopyridine derivatives have been extensively studied. Compounds similar to this compound have shown effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential therapeutic applications in conditions related to oxidative stress.

Anticancer Activity

Anticancer properties of triazolopyridine derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit moderate to excellent activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Derivative AHeLa (cervical cancer)0.126
Derivative BSMMC-7721 (hepatoma)0.071
Derivative CK562 (leukemia)0.164

These findings underscore the potential of triazolopyridine derivatives in cancer therapy.

The biological activity of triazolopyridine compounds can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
  • Receptor Modulation : Some compounds may function as modulators of specific receptors, enhancing or inhibiting signaling pathways critical for cell survival and proliferation.
  • Radical Scavenging : The structural features of these compounds allow them to effectively neutralize free radicals.

Study on Antibacterial Activity

A study published in a peer-reviewed journal assessed the antibacterial efficacy of several triazolopyridine derivatives against common pathogens. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity significantly compared to standard antibiotics like ampicillin .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized a series of triazolopyridine derivatives and tested them against various cancer cell lines. The study concluded that certain structural modifications led to increased potency against specific cancers compared to established chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, condensation of hydrazine derivatives with carboxylic acids under reflux in glacial acetic acid or solvent-free conditions yields triazolopyridine cores. PhI(OAc)₂-mediated cyclization of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines is another route . Key intermediates are characterized using ¹H/¹³C NMR and elemental analysis to confirm regioselectivity .

Q. How is the structural identity of this compound verified post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Signals for methyl/methylene protons (δ 2.56 ppm for CH₃) and downfield –NH protons (δ 13.99 ppm) confirm functional groups .
  • LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 311.1) and purity (>95% by HPLC) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios to rule out impurities .

Q. What biological activities are associated with this scaffold?

Methodological Answer: Derivatives of this core show potential as kinase inhibitors (e.g., EGFR-TK) and antihypertensive agents. Bioactivity is assessed via:

  • In vitro enzyme assays : Measure IC₅₀ values against target kinases .
  • Cell-based assays : Test cytotoxicity and selectivity in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields for triazolopyridine derivatives be optimized?

Methodological Answer:

  • Catalyst screening : I₂ catalysis improves cyclization efficiency (yields up to 93%) .
  • Solvent optimization : Solvent-free conditions reduce side reactions and enhance yields .
  • Temperature control : Reflux in acetic acid (3–5 hr) balances reaction rate and decomposition .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • D₂O exchange in NMR : Confirm exchangeable protons (e.g., –NH groups) to distinguish tautomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, especially for fused heterocycles .
  • Cross-validation : Compare LCMS retention times with synthetic intermediates to trace byproducts .

Q. What strategies improve the compound’s stability in biological assays?

Methodological Answer:

  • pH stability studies : Test degradation kinetics in buffers (pH 2–9) to identify optimal storage conditions.
  • Thermal analysis (TGA/DSC) : Determine decomposition temperatures and hygroscopicity .
  • Prodrug design : Mask the carboxylic acid group as esters to enhance membrane permeability .

Q. How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at position 3 to modulate electronic effects .
  • Scaffold hopping : Replace the pyridine ring with pyrazolo[3,4-b]pyridine to explore bioisosteric effects .
  • Molecular docking : Predict binding modes to EGFR or retinol-binding proteins to prioritize synthetic targets .

Q. What computational methods are used to predict metabolic pathways?

Methodological Answer:

  • In silico metabolism prediction : Use software like MetaSite to identify likely Phase I/II modification sites (e.g., hydroxylation of the triazole ring) .
  • MD simulations : Assess stability of protein-ligand complexes under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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